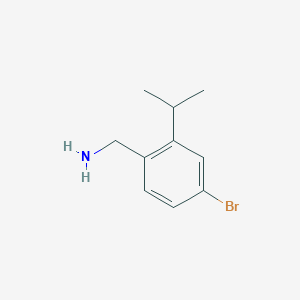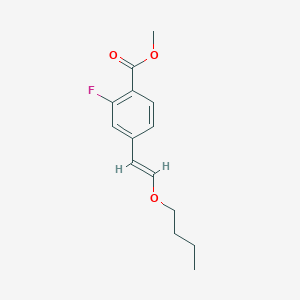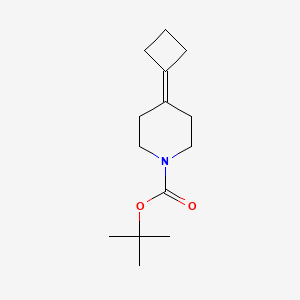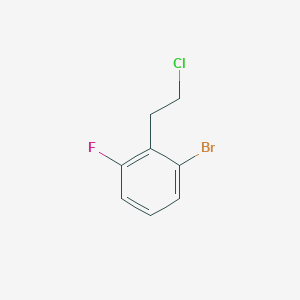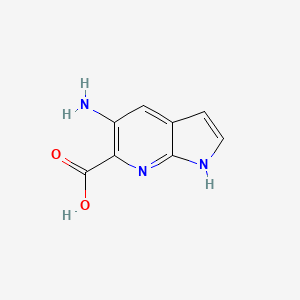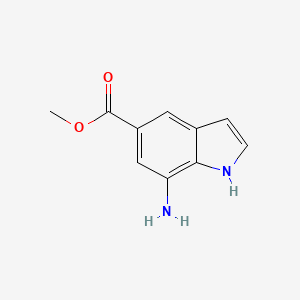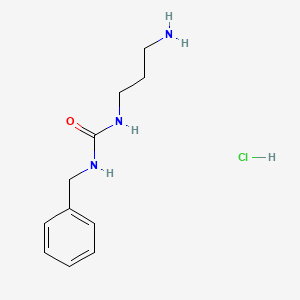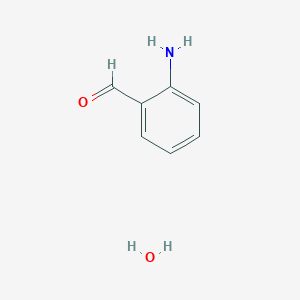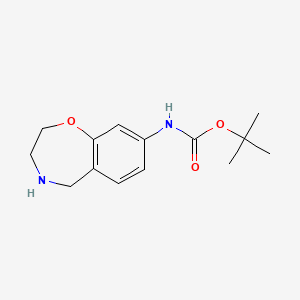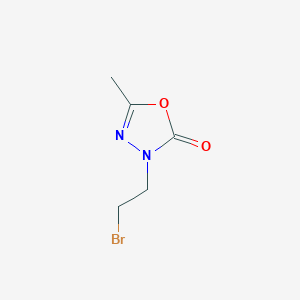
3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one
説明
3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one, also known as BEMO, is an organic compound that is widely used in medicinal chemistry and organic synthesis. It is a versatile, stable and easy-to-handle compound that is used in a variety of applications, including drug synthesis, polymerization, and as a reagent in organic synthesis. BEMO is a useful building block for the creation of more complex molecules, as it can be used to construct various heterocyclic compounds. It has also been used in the synthesis of various bioactive compounds, such as antibiotics, peptides, and other small molecules.
科学的研究の応用
Cyclic Transformations
- 3-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazol-2(3H)-ones have been used to synthesize amino derivatives and 1-acylamino-3-alkylimidazolidin-2-ones through reactions with alkylamines. Additionally, they can be transformed into 2-aryl(or benzyl)-4-alkoxycarbonyl-5,6-dihydro-4H-1,3,4-oxadiazines in the presence of sodium alcoholate (Milcent & Barbier, 1992).
Synthesis and Characterization
- The compound 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one was synthesized and characterized using NMR and IR spectroscopy. Its antimicrobial activities were evaluated, showing low effectiveness against three bacterial species and high antileishmanial activity (Ustabaş et al., 2020).
Mechanism and Novel Synthesis
- A study revisited the reaction of 3-phenylsydnone with bromine in acetic anhydride, leading to a new mechanism involving a bromocarbonylhydrazine species. This mechanism supports novel synthesis of 5-substituted-3-aryl-1,3,4-oxadiazol-2(3H)-ones (Tumey et al., 2018).
Synthesis of Derivatives
- Synthesis of various derivatives like 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydro-pyrazol-3-ones and 1,3,4-oxadiazoles was accomplished, showcasing the versatility of 3-(2-Bromoethyl)-5-methyl-1,3,4-oxadiazol-2-one in creating a range of heterocyclic compounds (Rajanarendar et al., 2006).
Antibacterial Activity
- 1-((5-oxo-4,5-Dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid was synthesized, and its antibacterial activity was studied. This demonstrates the potential of 1,3,4-oxadiazol derivatives in medical research (Brahmayya et al., 2018).
Biological Activities
- The synthesis and evaluation of the biological activities of 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives were conducted, revealing promising antibacterial, antifungal, and antioxidant activities (George et al., 2008).
Reformatsky Reaction
- The compound was involved in the Reformatsky reaction with methyl a-bromoisobutyrate or 1-bromocycloalkanecarboxylates and zinc, leading to derivatives with potential pharmacological applications (Nikiforova et al., 2021).
N-Substituted Derivatives
- Synthesis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showcased the biological significance of these derivatives (Khalid et al., 2016).
特性
IUPAC Name |
3-(2-bromoethyl)-5-methyl-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c1-4-7-8(3-2-6)5(9)10-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFXHRUCSYVTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)O1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)-5-methyl-2,3-dihydro-1,3,4-oxadiazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)
